molecular formula C8H15BrO B14571215 5-Bromooctan-4-one CAS No. 61539-87-5

5-Bromooctan-4-one

Cat. No.: B14571215
CAS No.: 61539-87-5
M. Wt: 207.11 g/mol
InChI Key: DVHNAMVTJBYLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears absent from the referenced safety data sheets (SDS) or chemical catalogs. For this analysis, comparisons will focus on structurally or functionally related brominated compounds from the evidence, with inferences drawn based on their properties and behaviors.

Properties

CAS No.

61539-87-5

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

5-bromooctan-4-one

InChI

InChI=1S/C8H15BrO/c1-3-5-7(9)8(10)6-4-2/h7H,3-6H2,1-2H3

InChI Key

DVHNAMVTJBYLOT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)CCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromooctan-4-one can be synthesized through several methods. One common approach involves the bromination of octan-4-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromooctan-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted octan-4-one derivatives.

    Reduction: Formation of 5-bromooctan-4-ol.

    Oxidation: Formation of 5-bromooctanoic acid.

Scientific Research Applications

5-Bromooctan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ketones and brominated compounds.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromooctan-4-one depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the ketone group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the ketone group is further oxidized to a carboxylic acid.

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

The following compounds were selected for comparison due to shared halogenation patterns or functional groups:

1-Bromoundecane (C₁₁H₂₃Br)

  • Key Properties :
    • Molecular weight: 235.2 g/mol .
    • Structure: Linear alkane with a terminal bromine atom.
    • Safety: Requires standard halogenated alkane precautions (e.g., skin/eye rinsing, respiratory protection) .
Parameter 1-Bromoundecane 5-Bromooctan-4-one (Inferred)
Functional group Alkyl bromide Ketone + bromine
Reactivity Low (SN2 substitution) Higher (ketone α-bromine)
Boiling point High (~240°C, estimated) Moderate (ketone + shorter chain)
Toxicity Irritant Likely more reactive/toxic

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol (C₅H₆BrClF₃O)

  • Key Properties: Polyhalogenated alcohol with bromine, chlorine, and fluorine substituents. Safety: No specific hazards reported, but halogenated alcohols often require handling under inert conditions .
Parameter 5-Bromo-4-chloro-...-pentan-1-ol This compound (Inferred)
Halogen diversity Br, Cl, F Br only
Solubility Polar (due to -OH) Moderate (ketone polarity)
Stability Likely low (steric hindrance) Moderate (stable ketone backbone)

5-Bromooxindole (C₈H₆BrNO)

  • Key Properties :
    • Aromatic brominated heterocycle (indole derivative).
    • Molecular weight: 212.05 g/mol .
    • Applications: Pharmaceutical intermediate (e.g., kinase inhibitors) .
Parameter 5-Bromooxindole This compound (Inferred)
Aromaticity Yes No (aliphatic)
Reactivity Electrophilic substitution α-Bromine ketone reactivity
Industrial use Drug synthesis Organic synthesis (e.g., alkylation)

Key Difference : The aromatic bromine in 5-Bromooxindole participates in electrophilic substitution, while this compound’s aliphatic bromine is prone to elimination or substitution reactions.

Research Findings and Limitations

  • Gaps in Evidence: No direct data on this compound were found in the provided sources, necessitating inferred comparisons.
  • Critical Inference : Brominated ketones generally exhibit higher reactivity than alkyl bromides due to the electron-withdrawing ketone group, accelerating nucleophilic attacks or eliminations.
  • Safety Note: Brominated ketones like this compound may require stricter handling (e.g., gloveboxes) compared to alkyl bromides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.